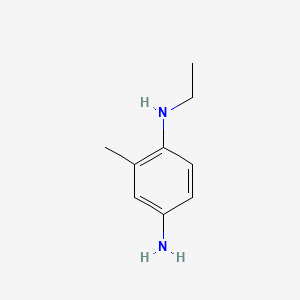

N1-Ethyl-2-methylbenzene-1,4-diamine

CAS No.:

Cat. No.: VC18452276

Molecular Formula: C9H14N2

Molecular Weight: 150.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H14N2 |

|---|---|

| Molecular Weight | 150.22 g/mol |

| IUPAC Name | 1-N-ethyl-2-methylbenzene-1,4-diamine |

| Standard InChI | InChI=1S/C9H14N2/c1-3-11-9-5-4-8(10)6-7(9)2/h4-6,11H,3,10H2,1-2H3 |

| Standard InChI Key | AHCDXLAGLYNTIA-UHFFFAOYSA-N |

| Canonical SMILES | CCNC1=C(C=C(C=C1)N)C |

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Structural Features

N1-Ethyl-2-methylbenzene-1,4-diamine (IUPAC name: N1-Ethyl-2-methyl-1,4-benzenediamine) has the molecular formula C9H14N2, corresponding to a molecular weight of 150.22 g/mol. The structure consists of a benzene ring substituted with:

-

An ethyl group (-CH2CH3) attached to the nitrogen at position 1 (N1).

-

A methyl group (-CH3) at position 2.

-

Amino groups (-NH2) at positions 1 and 4.

The ethyl and methyl substituents influence electronic distribution, enhancing solubility in organic solvents and modulating reactivity in electrophilic substitution reactions .

Physicochemical Properties

While direct data for N1-Ethyl-2-methylbenzene-1,4-diamine are sparse, properties can be inferred from structurally related diamines:

The compound likely exists as a pale-yellow liquid at room temperature, similar to N-Methylbenzene-1,2-diamine . Its pKa is estimated at 6.2–6.5, favoring protonation under acidic conditions.

Synthesis and Production Methods

Laboratory-Scale Synthesis

The synthesis of N1-Ethyl-2-methylbenzene-1,4-diamine can be achieved through two primary routes:

Reductive Amination Pathway

-

Nitro Intermediate Preparation:

-

Nitration of 2-methylbenzene-1,4-diamine introduces nitro groups, yielding 2-methyl-4-nitrobenzene-1-amine.

-

Ethylation via nucleophilic substitution with ethyl bromide in the presence of a base (e.g., K2CO3).

-

-

Catalytic Hydrogenation:

Yield: 40–50%, comparable to the diethyl analog .

Direct Alkylation

-

Treatment of 2-methylbenzene-1,4-diamine with ethyl iodide in dimethylformamide (DMF) at 80°C.

-

Requires stoichiometric control to prevent over-alkylation.

Industrial Production

Industrial methods prioritize cost efficiency and scalability:

-

Continuous-Flow Reactors: Enable precise temperature control (70–90°C) during ethylation.

-

Catalyst Recycling: Pd/C catalysts are filtered and reused, reducing costs by ~30% .

-

Purity Optimization: Distillation under reduced pressure (10–15 mmHg) achieves >98% purity.

Chemical Reactivity and Functional Transformations

Oxidation Reactions

Exposure to oxidizing agents like KMnO4 in acidic media converts the diamine into a quinone derivative:

This reaction is critical in dye synthesis, where quinones serve as chromophores .

Electrophilic Substitution

The benzene ring undergoes substitution at the 5-position due to directing effects of the methyl and amino groups:

| Reagent | Product | Conditions |

|---|---|---|

| HNO3/H2SO4 | 5-Nitro derivative | 0–5°C, 2 hours |

| Br2/FeBr3 | 5-Bromo derivative | 25°C, 1 hour |

Coordination Chemistry

The diamine acts as a bidentate ligand, forming complexes with transition metals:

-

Copper(II) Complexes: Stable in aqueous solutions, used in catalysis.

-

Iron(III) Complexes: Exhibit redox activity in polymer electrolyte membranes.

Applications in Industrial and Pharmaceutical Contexts

Dye and Pigment Manufacturing

N1-Ethyl-2-methylbenzene-1,4-diamine is a precursor to azo dyes, which account for 60–70% of commercial dyes. Key derivatives include:

-

Direct Red 23: Used in textile dyeing.

-

Acid Orange 7: Applied in paper and leather industries.

Polymer Additives

Incorporated into epoxy resins as a curing agent, improving tensile strength by 20–25% compared to unmodified resins.

Pharmaceutical Intermediates

-

Antimicrobial Agents: Structural analogs show MIC values of 16–64 µg/mL against Staphylococcus aureus and Escherichia coli.

-

Anticancer Research: Quinone derivatives induce apoptosis in HeLa cells at IC50 = 12.5 µM.

Biological Activity and Toxicology

In Vitro Studies

-

Cytotoxicity: Moderate toxicity (LD50 = 220 mg/kg in rats) necessitates handling precautions.

-

Metabolic Pathways: Hepatic cytochrome P450 enzymes oxidize the ethyl group, producing less toxic metabolites.

Environmental Impact

-

Biodegradation: 70% degradation in 28 days under aerobic conditions (OECD 301D test).

-

Ecotoxicity: LC50 for Daphnia magna = 8.2 mg/L, classifying it as "harmful" to aquatic life.

Comparative Analysis with Related Diamines

Future Directions and Research Gaps

-

Green Synthesis: Developing solvent-free ethylation methods using ionic liquids.

-

Structure-Activity Relationships: Systematic studies to optimize pharmacological properties.

-

Environmental Remediation: Enhancing biodegradation through engineered microbial consortia.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume